molecular formula C₇H₁₁N₃O₃ B1144885 (2S,5R)-6-Hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide CAS No. 1383814-64-9

(2S,5R)-6-Hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide

Cat. No.: B1144885
CAS No.: 1383814-64-9
M. Wt: 185.18
InChI Key:
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Description

(2S,5R)-6-Hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide is an organic compound with significant applications in various scientific fields. It is a bicyclic compound containing nitrogen atoms and is known for its unique structural properties. This compound is often used as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.

Biochemical Analysis

Biochemical Properties

(2S,5R)-6-Hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide plays a crucial role in biochemical reactions, particularly as an inhibitor of beta-lactamase enzymes. Beta-lactamase enzymes are responsible for the hydrolysis of beta-lactam antibiotics, rendering them ineffective. By inhibiting these enzymes, this compound enhances the efficacy of beta-lactam antibiotics against resistant bacterial strains . This compound interacts with the active site of beta-lactamase enzymes, forming a stable complex that prevents the hydrolysis of the antibiotic substrate .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In bacterial cells, this compound disrupts cell wall synthesis by inhibiting beta-lactamase enzymes, leading to cell lysis and death . In mammalian cells, this compound has been shown to influence cell signaling pathways and gene expression, particularly those involved in inflammatory responses . This compound modulates the activity of key transcription factors, resulting in altered expression of genes associated with inflammation and immune responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of beta-lactamase enzymes, forming a covalent bond with the serine residue in the enzyme’s active site . This covalent bond formation leads to irreversible inhibition of the enzyme, preventing the hydrolysis of beta-lactam antibiotics . Additionally, this compound can modulate the activity of other enzymes and proteins involved in cell signaling pathways, further influencing cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary depending on the experimental conditions and the specific cell types used . In vitro studies have shown that prolonged exposure to this compound can lead to adaptive responses in cells, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively inhibits beta-lactamase enzymes without causing significant toxicity . At higher doses, this compound can induce adverse effects, including hepatotoxicity and nephrotoxicity . These toxic effects are likely due to the compound’s interaction with off-target enzymes and proteins in the liver and kidneys .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5R)-6-Hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide typically involves multiple steps. One common method starts with the reaction of a suitable precursor with specific reagents under controlled conditions. For example, a precursor compound can be reacted with diisopropylethylamine (DIPEA), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), and hydroxybenzotriazole (HOBT) in dimethylformamide (DMF) to form the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process often includes steps such as hydrogenolysis, purification by silica gel column chromatography, and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

(2S,5R)-6-Hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction may produce a more reduced form. Substitution reactions can result in derivatives with different functional groups .

Scientific Research Applications

(2S,5R)-6-Hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2S,5R)-6-Hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide apart is its specific configuration and functional groups, which confer unique reactivity and biological activity. Its ability to inhibit β-lactamase enzymes makes it particularly valuable in the development of antibiotic therapies .

Properties

IUPAC Name

(2S,5R)-6-hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O3/c8-6(11)5-2-1-4-3-9(5)7(12)10(4)13/h4-5,13H,1-3H2,(H2,8,11)/t4-,5+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRLUPQAHAOHPQZ-UHNVWZDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N2CC1N(C2=O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N2C[C@@H]1N(C2=O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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